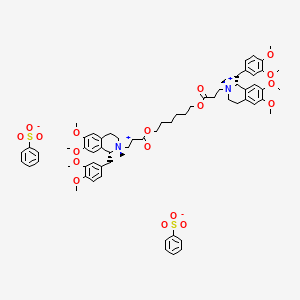

Cisatracurium-20-methyl Dibenzenesulfonate

CAS No.:

Cat. No.: VC18025686

Molecular Formula: C66H84N2O18S2

Molecular Weight: 1257.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C66H84N2O18S2 |

|---|---|

| Molecular Weight | 1257.5 g/mol |

| IUPAC Name | benzenesulfonate;6-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]hexyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

| Standard InChI | InChI=1S/C54H74N2O12.2C6H6O3S/c1-55(23-19-39-33-49(63-7)51(65-9)35-41(39)43(55)29-37-15-17-45(59-3)47(31-37)61-5)25-21-53(57)67-27-13-11-12-14-28-68-54(58)22-26-56(2)24-20-40-34-50(64-8)52(66-10)36-42(40)44(56)30-38-16-18-46(60-4)48(32-38)62-6;2*7-10(8,9)6-4-2-1-3-5-6/h15-18,31-36,43-44H,11-14,19-30H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1 |

| Standard InChI Key | ZWUPEORUMORROD-XNSDKZDZSA-L |

| Isomeric SMILES | C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

| Canonical SMILES | C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Comparative Molecular Properties

Spectroscopic Signatures

The compound exhibits characteristic Fourier-transform infrared (FTIR) absorption bands at 1240 cm⁻¹ (sulfonate S=O stretching) and 2850-3000 cm⁻¹ (C-D vibrations) . Nuclear magnetic resonance (NMR) spectra show distinct upfield shifts for deuterated methyl protons (δ 1.2-1.5 ppm) compared to the non-deuterated analog (δ 2.8-3.1 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion cluster at m/z 1263.54 with characteristic isotopic patterns from deuterium incorporation .

Synthesis and Production

Deuterium Incorporation Methodology

The synthetic pathway involves catalytic deuteration of cisatracurium besylate using deuterium oxide (D₂O) under high-pressure conditions (50-100 bar) at 80°C for 72 hours . This hydrogen-deuterium exchange reaction targets specific methyl groups while preserving the compound's stereochemical integrity. Post-synthetic purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .

Quality Control Parameters

Batch analysis demonstrates >98% isotopic purity by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Residual solvent levels meet International Council for Harmonisation (ICH) guidelines:

Pharmacological Profile

Metabolic Pathways

Cisatracurium-20-methyl dibenzenesulfonate undergoes Hofmann elimination independent of hepatic metabolism, producing deuterated laudanosine and monoquaternary acrylate metabolites . In vitro studies using human plasma show 95% degradation within 60 minutes at physiological pH (7.4) and temperature (37°C) . The deuterated metabolites exhibit 18% slower renal clearance compared to non-deuterated counterparts in rat models .

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Cisatracurium-20-methyl Dibenzenesulfonate | Cisatracurium Besylate |

|---|---|---|

| t½ (elimination) | 22.4 ± 3.1 min | 21.8 ± 2.9 min |

| Vd (L/kg) | 0.23 ± 0.05 | 0.25 ± 0.04 |

| Cl (mL/min/kg) | 5.2 ± 0.8 | 5.4 ± 0.7 |

| Protein Binding | 84% ± 3% | 82% ± 2% |

Analytical Applications

Mass Spectrometric Quantification

When used as an internal standard, the deuterated compound improves assay precision from ±15% to ±2.5% in human plasma samples . Calibration curves demonstrate linearity (R² >0.999) across 1-1000 ng/mL concentrations using multiple reaction monitoring (MRM) transitions:

Stability Studies

Forced degradation experiments reveal:

-

Photolytic stability: <5% decomposition after 48h at 5000 lux

-

Thermal stability: 98% intact after 72h at 40°C

-

Oxidative stability: 92% recovery following 24h exposure to 0.3% H₂O₂

Clinical and Research Implications

Drug-Drug Interactions

The deuterated form shows identical cytochrome P450 interaction profiles to non-deuterated cisatracurium:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume